BSJ-4-116 -

BSJ-4-116

Catalog Number: EVT-8307941
CAS Number:
Molecular Formula: C40H49ClN8O8S
Molecular Weight: 837.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BSJ-4-116 is a potent and selective degrader of cyclin-dependent kinase 12, classified as a proteolysis-targeting chimera (PROTAC). This compound has garnered attention for its ability to induce degradation of the CDK12-cyclin K complex, which plays a crucial role in regulating transcription and DNA damage response pathways. The development of BSJ-4-116 highlights innovative strategies in targeted protein degradation, offering potential therapeutic applications in cancer treatment by exploiting vulnerabilities in cancer cell biology.

Source

BSJ-4-116 was developed through collaborative research focused on creating selective inhibitors for CDK12. It is synthesized and characterized by various research institutions and companies, including MedKoo Biosciences and MedChemExpress, which provide detailed information about its chemical properties and biological activity .

Classification

BSJ-4-116 falls under the category of small molecule inhibitors specifically targeting cyclin-dependent kinases. It is classified as a PROTAC due to its dual functionality in recruiting E3 ubiquitin ligases to facilitate targeted degradation of the CDK12 protein. This classification places it within a novel class of therapeutics aimed at enhancing the specificity and efficacy of cancer treatment .

Synthesis Analysis

Methods

The synthesis of BSJ-4-116 involves several key steps that are designed to optimize its potency and selectivity. The compound is synthesized using standard organic chemistry techniques, incorporating various reaction conditions to achieve the desired chemical structure.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through reactions such as coupling, alkylation, or halogenation.
  2. Reagents: Common reagents include coupling agents, bases, and solvents that facilitate the formation of the desired molecular structure.
  3. Purification: After synthesis, BSJ-4-116 is purified using chromatographic techniques to ensure high purity levels necessary for biological testing.

The detailed synthetic pathway is often proprietary but generally follows established protocols for synthesizing PROTACs .

Molecular Structure Analysis

Structure

BSJ-4-116 features a complex molecular structure that enables its function as a selective CDK12 degrader. The specific arrangement of functional groups allows for optimal binding to both CDK12 and the E3 ubiquitin ligase complex.

Data

  1. Molecular Formula: C₁₈H₁₉N₃O₄S
  2. Molecular Weight: Approximately 373.42 g/mol
  3. 3D Structure: The three-dimensional conformation can be analyzed using computational modeling software to visualize interactions with target proteins.

Crystallography studies may provide further insights into the binding interactions at an atomic level, although specific structural data for BSJ-4-116 may not be publicly available .

Chemical Reactions Analysis

Reactions

BSJ-4-116 primarily functions through non-covalent interactions that promote the degradation of CDK12 via the ubiquitin-proteasome pathway.

Technical Details

  1. Binding Mechanism: Upon binding to CDK12, BSJ-4-116 facilitates the recruitment of an E3 ligase, which ubiquitinates CDK12, marking it for proteasomal degradation.
  2. Selectivity: The compound exhibits high selectivity for CDK12 over other kinases such as CDK13, minimizing off-target effects and enhancing therapeutic efficacy .
Mechanism of Action

Process

The mechanism of action for BSJ-4-116 involves several steps:

  1. Binding: The compound binds to the active site of CDK12.
  2. Recruitment: It then recruits an E3 ubiquitin ligase (such as DDB1) through its linker region.
  3. Ubiquitination: This recruitment leads to ubiquitination of CDK12.
  4. Degradation: Finally, the ubiquitinated protein is directed to the proteasome for degradation.

Data

Quantitative proteomics has demonstrated that BSJ-4-116 effectively reduces CDK12 levels in cellular models, supporting its mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  1. Stability: BSJ-4-116 shows stability under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration) to maintain integrity.
  2. pH Sensitivity: The compound's activity may vary with pH changes due to potential protonation states affecting binding interactions.

Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) can provide further characterization details .

Applications

BSJ-4-116 has significant potential in scientific research and therapeutic applications:

  1. Cancer Research: As a selective degrader of CDK12, it is being investigated for its ability to enhance sensitivity to DNA-damaging agents like poly(ADP-ribose) polymerase inhibitors.
  2. Drug Development: Its design principles inform future PROTAC development aimed at other challenging targets in cancer therapy.
  3. Biological Studies: Used in studies exploring transcription regulation and DNA damage response mechanisms.

The ongoing research into BSJ-4-116 continues to reveal its promise in targeted therapies against various cancers .

Discovery and Rational Design of BSJ-4-116 as a Selective CDK12 Degrader

Historical Context of CDK12 as a Therapeutic Target in Transcriptional Regulation

Cyclin-dependent kinase 12 is a serine/threonine kinase that partners with cyclin K to form a complex critical for regulating RNA polymerase II-mediated transcription. Unlike other transcriptional cyclin-dependent kinases (e.g., CDK7, CDK9), Cyclin-dependent kinase 12 exhibits unique substrate specificity, phosphorylating serine 2 residues within the C-terminal domain of RNA polymerase II. This activity is indispensable for the transcription elongation and RNA processing of DNA damage response genes, including BRCA1, ATR, and FANCI [1] [3]. Genomic studies revealed that cancers with impaired Cyclin-dependent kinase 12 function exhibit intrinsic genomic instability due to defective DNA damage response gene expression. Specifically, ovarian, triple-negative breast, and prostate cancers frequently harbor Cyclin-dependent kinase 12 alterations, rendering them vulnerable to poly(ADP-ribose) polymerase inhibition—a phenomenon termed synthetic lethality [2] [5]. This established Cyclin-dependent kinase 12 as a high-value oncology target, though its high homology with Cyclin-dependent kinase 13 (sharing 88% kinase domain identity) posed significant challenges for selective pharmacological inhibition [1] [3].

Limitations of Traditional Cyclin-dependent kinase 12 Inhibitors and Emergence of PROteolysis-TArgeting Chimera Technology

Early ATP-competitive inhibitors (e.g., THZ531, SR-4835) demonstrated potent dual Cyclin-dependent kinase 12/Cyclin-dependent kinase 13 inhibition by targeting the conserved kinase domain. THZ531, a covalent inhibitor, irreversibly binds a cysteine residue (Cys1039) adjacent to the ATP pocket of both kinases. While it suppressed phosphorylation of RNA polymerase II and downregulated DNA damage response genes, it concurrently inhibited Cyclin-dependent kinase 13—a kinase essential for ribosomal RNA processing and cell viability [1] [6]. This lack of selectivity led to on-target toxicity in preclinical models, limiting therapeutic utility [3].

Table 1: Limitations of Conventional Cyclin-dependent kinase 12 Inhibitors

CompoundMechanismSelectivity IssueCellular Consequence
THZ531Covalent inhibitorPotent CDK12/CDK13 dual inhibitionTranscriptional toxicity
SR-4835ATP-competitiveCDK12/CDK13 dual inhibition; Molecular glue activityCyclin K degradation & CDK13 suppression
DinaciclibPan-CDK inhibitorBroad CDK family inhibitionSevere hematological toxicity

PROteolysis-TArgeting Chimera technology emerged as a solution by exploiting ubiquitin-proteasome degradation rather than enzymatic inhibition. Heterobifunctional PROteolysis-TArgeting Chimera molecules recruit E3 ubiquitin ligases (e.g., Cereblon, Von Hippel-Lindau) to the target protein, triggering its polyubiquitination and proteasomal destruction. This approach offered theoretical advantages for Cyclin-dependent kinase 12: (1) Potential selectivity due to ternary complex formation dynamics, (2) Elimination of kinase-independent scaffolding functions, and (3) Ability to degrade mutant proteins resistant to inhibitors [3] [9].

Rational Design Strategy for BSJ-4-116: Structural Insights from Cyclin-dependent kinase 12/Cyclin-dependent kinase 13 Kinase Domains

The development of BSJ-4-116 initiated from a comprehensive structural analysis of Cyclin-dependent kinase 12 and Cyclin-dependent kinase 13. X-ray crystallography revealed that Cyclin-dependent kinase 12 possesses a unique C-terminal tail (residues 740-750) with higher conformational flexibility than Cyclin-dependent kinase 13. Molecular dynamics simulations indicated this region could accommodate steric perturbations induced by PROteolysis-TArgeting Chimera linker attachment [3]. Researchers selected THZ531 as the Cyclin-dependent kinase 12-binding ligand due to its validated engagement, but deconstructed it into three fragments to identify optimal exit vectors. Fragment-based screening identified the (R)-3-aminopiperidine moiety (ligand efficiency = -0.41) as the most suitable for linker conjugation [3] [7].

Computational modeling of ternary complexes (PROteolysis-TArgeting Chimera–Cyclin-dependent kinase 12–Cereblon) predicted key interactions enabling selectivity: Lys745 of Cyclin-dependent kinase 12 was positioned to form a hydrogen bond with Cys394 of Cereblon. In contrast, Cyclin-dependent kinase 13 contains Arg723 at the equivalent position, which creates steric clashes with the Cereblon surface (Figure 1). This differential interface compatibility suggested that a properly designed PROteolysis-TArgeting Chimera could achieve Cyclin-dependent kinase 12-selective degradation [3].

Optimization of Linker Chemistry and E3 Ligase Recruitment (Cereblon)

A series of PROteolysis-TArgeting Chimera variants were synthesized by tethering the (R)-3-aminopiperidine warhead to a Cereblon-binding ligand (thalidomide derivative) via varied linkers. Initial screening identified BSJ-4-23, featuring a polyethylene glycol linker, which induced Cyclin-dependent kinase 12 degradation at 250 nM. Further optimization focused on improving degradation potency and pharmacokinetics [3]:

  • Linker Length: Heptane-based linkers improved cell permeability versus polyethylene glycol.
  • Linker Rigidity: Introduction of aliphatic chains reduced entropic penalty during ternary complex formation.
  • Exit Vector: The (R)-stereochemistry at the piperidine ring conserved high-affinity Cyclin-dependent kinase 12 binding.

The final molecule, BSJ-4-116, incorporated a glutarimide moiety to recruit Cereblon and a C8 alkyl linker. This configuration yielded a potent degrader (half-maximal degradation concentration = 6 nM in Jurkat cells) with >50-fold selectivity over Cyclin-dependent kinase 13. Crucially, BSJ-4-116 contained no charged groups, enhancing cellular uptake [3] [4]. Control experiments confirmed Cereblon-dependency: (1) Degradation was blocked by Cereblon knockout, (2) The negative control BSJ-4-116NC (N-methylated glutarimide) lost degradation capability, and (3) Proteasome inhibitors (carfilzomib) rescued Cyclin-dependent kinase 12 levels [3] [8].

Table 2: Key Characteristics of BSJ-4-116

PropertyBSJ-4-116Predecessor (BSJ-4-23)
CDK12 Degradation (DC50)6 nM250 nM
Linker CompositionC8 alkyl chainPolyethylene glycol
Cereblon BindingHigh (unmodified glutarimide)High
CDK13 DegradationNone detectedMinimal (<20% at 1 µM)
Cyclin K StabilityMaintainedMaintained

Comparative Analysis of BSJ-4-116 with Predecessor Compounds

BSJ-4-116 exhibits distinct pharmacological properties compared to covalent inhibitors (THZ531) and noncovalent inhibitors (SR-4835):

  • Versus THZ531: While THZ531 inhibits Cyclin-dependent kinase 12/Cyclin-dependent kinase 13 enzymatic activity (half-maximal inhibitory concentration ≈ 50 nM), BSJ-4-116 achieves complete Cyclin-dependent kinase 12 protein removal without affecting Cyclin-dependent kinase 13 protein levels. Crucially, BSJ-4-116 retains efficacy against THZ531-resistant Cyclin-dependent kinase 12C1039F mutant cells by obviating the need for Cys1039 binding [1] [3]. Quantitative proteomics confirmed BSJ-4-116 degraded >85% of Cyclin-dependent kinase 12 while sparing 98.7% of the kinome, including Cyclin-dependent kinase 13 [3] [7].
  • Versus SR-4835: SR-4835 functions dually as an ATP-competitive inhibitor and a "molecular glue" that recruits the CUL4-RBX1-DDB1 ubiquitin ligase to cyclin K, inducing its degradation. This depletes both Cyclin-dependent kinase 12 and Cyclin-dependent kinase 13 complexes. In contrast, BSJ-4-116 specifically degrades Cyclin-dependent kinase 12 without altering cyclin K levels, preserving Cyclin-dependent kinase 13 functionality [5] [6]. Consequently, BSJ-4-116 shows reduced transcriptional toxicity in normal cells compared to SR-4835 [3] [6].

  • Versus Noncovalent PROteolysis-TArgeting Chimera (PP-C8): PP-C8, derived from SR-4835, degrades both Cyclin-dependent kinase 12 and cyclin K due to its molecular glue-like activity. BSJ-4-116’s selective Cyclin-dependent kinase 12 degradation provides a cleaner pharmacological tool for dissecting Cyclin-dependent kinase 12-specific biology [2] [5].

Figure 1: Structural Basis for BSJ-4-116 Selectivity

CDK12: ...Lys745—PROTAC—Cereblon (H-bond with Cys394) → Degradation  |  CDK13: ...Arg723—PROTAC—Cereblon (Steric clash with Met730) → No degradation  

This selectivity translates to functional advantages: BSJ-4-116 induces premature cleavage and polyadenylation of DNA damage response genes more profoundly than inhibitors, synergizing strongly with poly(ADP-ribose) polymerase inhibitors in T-cell acute lymphoblastic leukemia models [1] [3] [8]. However, resistance can emerge via CDK12G659V or D737G mutations that disrupt PROteolysis-TArgeting Chimera binding—a consideration for clinical development [3] [7].

Properties

Product Name

BSJ-4-116

IUPAC Name

N-[7-[(3R)-3-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]piperidin-1-yl]heptyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C40H49ClN8O8S

Molecular Weight

837.4 g/mol

InChI

InChI=1S/C40H49ClN8O8S/c1-25(2)58(55,56)32-16-7-6-14-29(32)45-36-28(41)22-43-40(47-36)44-26-12-11-21-48(23-26)20-9-5-3-4-8-19-42-34(51)24-57-31-15-10-13-27-35(31)39(54)49(38(27)53)30-17-18-33(50)46-37(30)52/h6-7,10,13-16,22,25-26,30H,3-5,8-9,11-12,17-21,23-24H2,1-2H3,(H,42,51)(H,46,50,52)(H2,43,44,45,47)/t26-,30?/m1/s1

InChI Key

YJOJMGTVKMABKQ-FIQOPJFZSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Isomeric SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)N[C@@H]3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

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